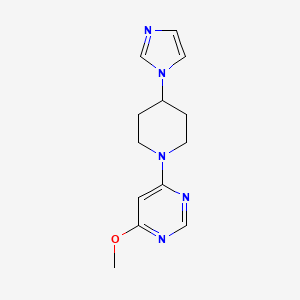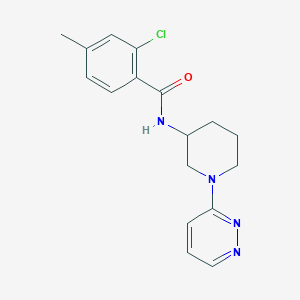![molecular formula C10H10F3N5OS B7078742 2,2,2-trifluoro-N-[3-(7H-purin-6-ylsulfanyl)propyl]acetamide](/img/structure/B7078742.png)
2,2,2-trifluoro-N-[3-(7H-purin-6-ylsulfanyl)propyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-trifluoro-N-[3-(7H-purin-6-ylsulfanyl)propyl]acetamide is a chemical compound that features a trifluoroacetamide group linked to a purine derivative via a propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-N-[3-(7H-purin-6-ylsulfanyl)propyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2,2-trifluoroacetamide and a purine derivative.
Reaction Conditions: The reaction conditions often involve the use of a suitable solvent, such as dimethyl sulfoxide (DMSO), and a base, such as potassium carbonate (K2CO3), to facilitate the reaction.
Coupling Reaction: The trifluoroacetamide is coupled with the purine derivative through a nucleophilic substitution reaction, forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoro-N-[3-(7H-purin-6-ylsulfanyl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroacetamide group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Potassium carbonate (K2CO3) in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction may produce a corresponding amine.
Scientific Research Applications
2,2,2-trifluoro-N-[3-(7H-purin-6-ylsulfanyl)propyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-N-[3-(7H-purin-6-ylsulfanyl)propyl]acetamide involves its interaction with specific molecular targets. The trifluoroacetamide group can form hydrogen bonds with target proteins, while the purine derivative can interact with nucleotide-binding sites. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,2,2-trifluoro-N,N-dimethylacetamide: A related compound with a dimethylacetamide group instead of the purine derivative.
2,2,2-trifluoro-N-(2-hydroxy-4-nitrophenyl)acetamide: A compound with a hydroxy-nitrophenyl group instead of the purine derivative.
Uniqueness
2,2,2-trifluoro-N-[3-(7H-purin-6-ylsulfanyl)propyl]acetamide is unique due to its combination of a trifluoroacetamide group and a purine derivative. This structural feature allows it to interact with a wide range of biological targets, making it a versatile compound for various applications.
Properties
IUPAC Name |
2,2,2-trifluoro-N-[3-(7H-purin-6-ylsulfanyl)propyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3N5OS/c11-10(12,13)9(19)14-2-1-3-20-8-6-7(16-4-15-6)17-5-18-8/h4-5H,1-3H2,(H,14,19)(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUUJEQCESZCHSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=NC=N2)SCCCNC(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[4-(2,5-Difluorophenyl)piperazin-1-yl]-3-(1,2,4-triazol-1-yl)propan-1-one](/img/structure/B7078672.png)
![Imidazo[1,2-a]pyridin-2-yl-[4-(oxan-2-ylmethoxy)piperidin-1-yl]methanone](/img/structure/B7078675.png)

![(2-Chloro-4-methylphenyl)-[2-(5-propan-2-yl-1,3,4-oxadiazol-2-yl)morpholin-4-yl]methanone](/img/structure/B7078679.png)
![(2S)-2-N-[(4-bromo-3-fluorophenyl)methyl]-2-N-methylpyrrolidine-1,2-dicarboxamide](/img/structure/B7078689.png)
![2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)pyrazol-4-yl]-N-methyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B7078718.png)

![(2S)-2-N-[(5-bromo-2-chlorophenyl)methyl]-2-N-methylpyrrolidine-1,2-dicarboxamide](/img/structure/B7078729.png)
![1-[5-(8-chloro-3,4-dihydro-1H-pyrazino[1,2-a]indole-2-carbonyl)-2,4-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B7078735.png)

![2-chloro-4-methyl-N-[1-(2-morpholin-4-ylethyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B7078755.png)
![N-cyclobutyl-3-ethyl-N-(2,2,2-trifluoroethyl)-[1,2]oxazolo[5,4-b]pyridine-5-carboxamide](/img/structure/B7078758.png)
![N-cyclobutyl-7-methyl-4-oxo-N-(2,2,2-trifluoroethyl)pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7078765.png)
![[1-(3,5-Dimethylphenyl)cyclopropyl]-[4-(1,2,4-triazol-1-ylmethyl)piperidin-1-yl]methanone](/img/structure/B7078767.png)
